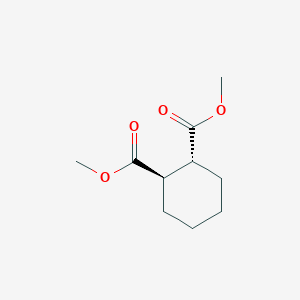

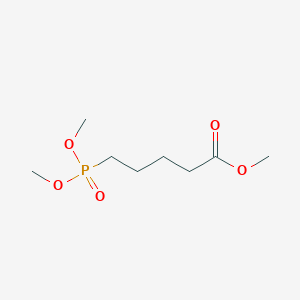

2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related fluorinated cyclohexanone derivatives involves innovative methodologies that offer advantages over traditional approaches. For example, Sevenard et al. (2008) developed an efficient method to synthesize 2,6- bis(trifluoroacetyl)phenols from corresponding cyclohexanones through a dibromination-double dehydrobromination sequence, highlighting a superior method to access fluorinated building blocks [Sevenard et al., 2008].

Molecular Structure Analysis

The structure of 4-phenyl-2,6-bis(trifluoroacetyl)cyclohexanone and its derivatives has been extensively studied, revealing significant insights into their molecular configurations. Sevenard et al. (2007) accomplished the first solid-state structure determination for a fluorinated 1,3,5-triketone, showing its existence predominantly in a highly delocalized double U-enol(ate) form both in solution and the gas phase [Sevenard et al., 2007].

Chemical Reactions and Properties

The chemistry of 2,6-bis(2,2,2-trifluoroacetyl)cyclohexanone derivatives involves various reactions, including cyclization and reductive amination, showcasing the compound's reactivity. For instance, Roesky and Hofmann (1984) demonstrated the cyclization of bis(2,2,2-trifluoroethoxy)-1,2-diiminoethane with halides to yield five-membered ring compounds, underlining the reactive nature of such fluorinated compounds [Roesky & Hofmann, 1984].

Physical Properties Analysis

The physical properties of 2,6-bis(2,2,2-trifluoroacetyl)cyclohexanone derivatives, such as solubility and thermal stability, are crucial for their application in various domains. Li et al. (2009) synthesized novel polyamides derived from a related diamine and aromatic dicarboxylic acids, highlighting the outstanding solubility and thermal stability of these polymers, which are essential attributes for advanced microelectronic applications [Li et al., 2009].

Chemical Properties Analysis

The chemical properties, including reactivity and bonding features of 2,6-bis(2,2,2-trifluoroacetyl)cyclohexanone derivatives, are influenced by their unique molecular structure. Padmaja et al. (2009) conducted a vibrational analysis of a PMBC compound, revealing insights into its bonding features and hydrogen bonding interactions, which are critical for understanding the compound's chemical behavior [Padmaja et al., 2009].

Wissenschaftliche Forschungsanwendungen

Synthesis Methods and Properties

Aromatization Methodology : A study by Sevenard et al. (2008) developed an efficient method to synthesize 2,6-bis(trifluoroacetyl)phenols from cyclohexanones. This method is superior to traditional approaches, offering valuable fluorinated building blocks (Sevenard et al., 2008).

Polymer Synthesis : Diakoumakos and Mikroyannidis (1994) utilized 2,6-bis(4-hydroxybenzylidene)cyclohexanone in the synthesis of novel polyesters, polyurethanes, and epoxy resins. These polymers demonstrated improved solubility and thermal stability (Diakoumakos & Mikroyannidis, 1994).

Crystal Structure Analysis : A study by Sevenard et al. (2007) provided insights into the crystal structure of 4-phenyl-2,6-bis(trifluoroacetyl)cyclohexanone and its dilithium salt, revealing unique structural characteristics in different states (Sevenard et al., 2007).

Application in Material Science

Polyamide and Polyimide Synthesis : Mikroyannidis (1994) explored the use of 2,6-bis(3-aminobenzylidene)cyclohexanone in the creation of unsaturated polyamides and polyimides. These materials exhibited excellent solubility in various solvents and demonstrated high thermal stability (Mikroyannidis, 1994).

Mesomorphic Behavior : Matsunaga and Miyamoto (1993) investigated the mesomorphic properties of cyclohexanone derivatives, including 2,6-bis(4-alkoxybenzylidene)cyclohexanones, revealing their potential in liquid crystal technology (Matsunaga & Miyamoto, 1993).

Chemical Synthesis and Reactions

Synthesis of Novel Compounds : Research by Rusnac et al. (2020) focused on synthesizing new compounds from cyclohexanone derivatives, including 2,6-bis(arylmethylidene)cyclohexanones. These compounds exhibited antimicrobial and antioxidant activity (Rusnac et al., 2020).

1,3-Dipolar Cycloaddition : A study by Raj and Raghunathan (2002) demonstrated the use of 2,6-bis(arylmethylidene)cyclohexanones in 1,3-dipolar cycloaddition reactions, leading to the synthesis of bis-spiro-pyrrolidines (Raj & Raghunathan, 2002).

Eigenschaften

IUPAC Name |

2,6-bis(2,2,2-trifluoroacetyl)cyclohexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F6O3/c11-9(12,13)7(18)4-2-1-3-5(6(4)17)8(19)10(14,15)16/h4-5H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMWVJKEILRZEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C(C1)C(=O)C(F)(F)F)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-Ethyl 2-(3-(1-(1,2-dihydroacenaphthylen-1-yl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B51240.png)

![4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B51257.png)